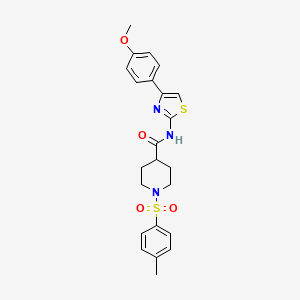

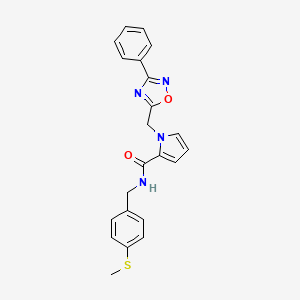

Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

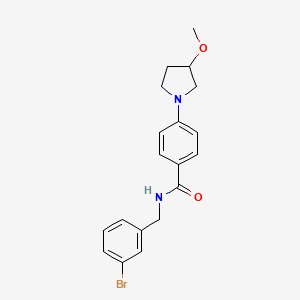

Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate, or MBZCA, is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. MBZCA has been the subject of numerous studies due to its unique properties, which have allowed it to be used in a variety of contexts.

Applications De Recherche Scientifique

Versatile Building Block for Amino Acids

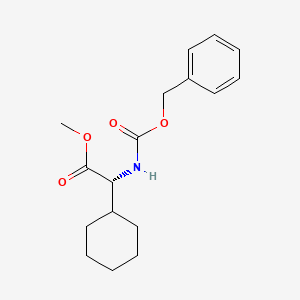

Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been prepared from L-serine and demonstrated to be reactive in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids. This compound's utility in the synthesis of complex peptidomimetics suggests its potential as a versatile building block for designing geometrically constrained bicyclic structures (Limbach et al., 2009).

Synthesis of Heterocyclic Systems

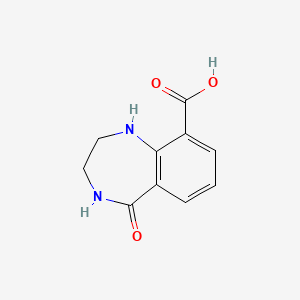

Utilizing Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, researchers have synthesized a range of heterocyclic systems including pyrimidinones and pyridazinones. The selective removal of the benzyloxycarbonyl group enabled the production of various 3-amino-substituted compounds, indicating its importance in synthesizing nitrogen-containing heterocycles (Toplak et al., 1999).

Carbonylative Transformations

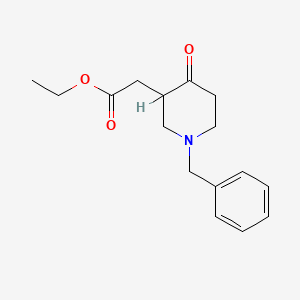

A novel procedure for the carbonylative transformation of benzyl amines into methyl 2-arylacetates, using palladium as the catalyst, showcases the utility of related compounds in synthesizing valuable chemical intermediates under additive-free conditions. This method's applicability in creating pharmaceuticals highlights its significance in medicinal chemistry (Li et al., 2018).

Biological Sulfonium Compound Utilization

S-adenosylmethionine (SAM), as a major biological methyl donor, plays a crucial role in various metabolic reactions. The involvement of compounds like Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate in reactions catalyzed by methyltransferases underscores the importance of such chemical entities in biochemistry and pharmaceutical sciences (Fontecave et al., 2004).

Alkylation of Cyclohexylamine

Research on the alkylation of cyclohexylamine with carbohydrate epoxide leading to amino alcohols convertible into cyclohexylamino sugars demonstrates the compound's utility in synthesizing complex organic molecules. This process facilitates the creation of cyclic carbamates and aziridines, further illustrating the compound's versatility in organic synthesis (McAuliffe et al., 1997).

Propriétés

IUPAC Name |

methyl (2R)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-21-16(19)15(14-10-6-3-7-11-14)18-17(20)22-12-13-8-4-2-5-9-13/h2,4-5,8-9,14-15H,3,6-7,10-12H2,1H3,(H,18,20)/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKOARRTTBKNDF-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCC1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1CCCCC1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (R)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B2737583.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2737589.png)

![3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2737599.png)